1-Nitrophenanthridin-6(5h)-one

Description

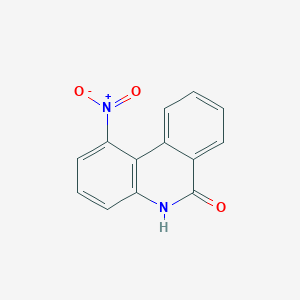

Structure

2D Structure

3D Structure

Properties

CAS No. |

26690-02-8 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

1-nitro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8N2O3/c16-13-9-5-2-1-4-8(9)12-10(14-13)6-3-7-11(12)15(17)18/h1-7H,(H,14,16) |

InChI Key |

YNLNOOJGSMSZEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Nitrophenanthridin 6 5h One

Classical Synthetic Routes to the Phenanthridinone Core Applicable to 1-Nitrophenanthridin-6(5H)-one

Another established method is the intramolecular cyclization of a benzyne (B1209423) intermediate. nih.gov These classical strategies, while foundational, have paved the way for the development of more efficient and milder modern synthetic protocols.

Targeted Synthesis of this compound: Specific Reaction Pathways and Nitration Techniques

The targeted synthesis of this compound can be approached in two primary ways: by constructing the phenanthridinone core from a pre-nitrated precursor or by nitrating the pre-formed phenanthridinone ring. The latter often involves electrophilic aromatic substitution, where a mixture of nitric and sulfuric acids generates the reactive nitronium ion (NO2+). youtube.com However, controlling the regioselectivity of this nitration can be a significant challenge due to the electronic properties of the phenanthridinone system. wikipedia.org

Palladium-Catalyzed Annulation and C-H Activation Approaches

Modern synthetic chemistry has seen a surge in the use of palladium-catalyzed reactions for the construction of heterocyclic systems like phenanthridinones. rsc.org These methods offer high efficiency, functional group tolerance, and milder reaction conditions compared to classical routes. nih.govnih.gov

One powerful strategy is the palladium-catalyzed annulation of arynes with ortho-halobenzamides. nih.govresearchgate.netfigshare.com This approach allows for the simultaneous formation of both a C-C and a C-N bond in a single step, providing direct access to the phenanthridinone skeleton. nih.gov The reaction typically involves an in situ generated aryne that couples with the ortho-halobenzamide in the presence of a palladium catalyst. nih.govorgsyn.org

Furthermore, palladium-catalyzed C-H activation has emerged as a highly atom-economical method for synthesizing phenanthridinones. acs.orgnih.govepa.gov This strategy avoids the need for pre-functionalized starting materials, such as halogenated derivatives. nih.gov For example, the intramolecular dehydrogenative coupling of N-arylbenzamides can be achieved using a palladium catalyst, often in the presence of an oxidant. nih.gov The use of N-methoxybenzamides has been particularly fruitful in developing C-H activation methodologies for phenanthridinone synthesis. nih.gov A one-pot, palladium-catalyzed dual C-H activation process has been developed to form both the C-C and C-N bonds required for the phenanthridinone core. epa.gov

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂, PPh₃ | 2-bromobenzamide, o-bromobenzoic acid | Controlled access to functionalized phenanthridinones. nih.govacs.org |

| Pd(OAc)₂ | N-methoxybenzamides, arenes | C-H activation methodology. nih.gov |

| Palladium catalyst | Arynes, o-halobenzamides | Simultaneous C-C and C-N bond formation. nih.gov |

| Palladium/Norbornene | Benzamides, O-benzoyl-hydroxylamine | ortho-aminated phenanthridinones. nih.gov |

Decarboxylative Amidation Strategies in Phenanthridinone Formation

Decarboxylative coupling reactions provide an alternative and powerful route to form C-C and C-heteroatom bonds. nih.gov In the context of phenanthridinone synthesis, palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids with aryl bromides has proven to be an effective strategy. nih.gov

More recently, transition-metal-free approaches have been developed. For instance, the Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids yields phenanthridinones in good to excellent yields, proceeding through a radical pathway. nih.govresearchgate.net This method is notable for its tolerance of electron-withdrawing groups on the aromatic ring. nih.gov

Photocatalytic Methods for Phenanthridinone Ring Closure

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. beilstein-journals.org The synthesis of phenanthridinones has benefited significantly from these developments. nih.gov

One of the earliest examples involves the photocyclization of benzanilides to produce unsymmetrically substituted phenanthridinones. nih.gov More recent advancements include the use of visible light to promote the direct oxidative C-H amidation of N-aryl biphenylcarboxamides, often employing an organic dye as the photocatalyst under transition-metal-free conditions. researchgate.net These reactions typically proceed via the generation of an amidyl radical, which then undergoes intramolecular cyclization. beilstein-journals.orgresearchgate.net The use of low-cost and sustainable photocatalysts, such as Rose Bengal, and air as the terminal oxidant further enhances the green credentials of these methods. researchgate.net

Advanced Synthetic Approaches: Green Chemistry and Sustainable Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. youtube.comyoutube.com In the context of phenanthridinone synthesis, this translates to the development of protocols that utilize environmentally benign solvents, employ catalytic rather than stoichiometric reagents, and operate under milder conditions to increase energy efficiency. youtube.comyoutube.com

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. rsc.org Micellar catalysis, which employs surfactants to create nanoreactors in water, can enhance the solubility of organic reactants and facilitate efficient catalysis. rsc.org While specific applications to this compound are not extensively documented, the general principles of aqueous micellar chemistry offer a promising avenue for more sustainable syntheses of the phenanthridinone core. rsc.org

Furthermore, the development of photocatalytic and electrochemical methods aligns well with the goals of green chemistry. organic-chemistry.org These techniques often operate at ambient temperature and pressure, reducing energy consumption. youtube.com The use of readily available and non-toxic catalysts is another important consideration. rsc.org

Stereoselective and Regioselective Synthesis Considerations

The introduction of a nitro group onto the phenanthridinone scaffold requires careful consideration of regioselectivity. Direct nitration of the parent phenanthridinone can lead to a mixture of isomers, necessitating challenging purification steps. wikipedia.org Therefore, regioselective methods are highly desirable.

One strategy to achieve regioselectivity is through directed C-H functionalization. sci-hub.se By using a directing group, it is possible to selectively activate a specific C-H bond for nitration. For example, amide-oxazoline directing groups have been used in copper-catalyzed C-H nitration reactions. sci-hub.se While not specifically demonstrated for this compound, this approach offers a potential pathway for its regioselective synthesis.

Another approach to control regioselectivity is to construct the phenanthridinone ring from a pre-functionalized and appropriately substituted precursor. This allows the nitro group to be incorporated at the desired position from the outset, avoiding the challenges of direct nitration on the heterocyclic core.

In terms of stereoselectivity, while the core phenanthridinone structure is planar, the introduction of substituents can create chiral centers. For instance, the synthesis of phenanthridinone derivatives with an all-carbon quaternary stereocenter has been achieved through an enantioselective Birch-Heck sequence. nih.gov Although this work does not specifically address this compound, it highlights the potential for developing stereoselective syntheses of substituted phenanthridinones.

Chemical Reactivity and Mechanistic Investigations of 1 Nitrophenanthridin 6 5h One

Reactivity Profile of the Nitro Group on the Phenanthridinone Nucleus

The nitro group, being a strong electron-withdrawing moiety, significantly influences the electronic properties of the phenanthridinone system. Its presence deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic substitution. The reactivity of the nitro group itself is a key aspect of the molecule's chemistry, primarily involving reduction to the corresponding amino derivative.

Reduction Pathways of the Nitro Moiety and Formation of Aminophenanthridinones

The reduction of the nitro group on aromatic systems is a well-established transformation, and similar pathways are expected for 1-Nitrophenanthridin-6(5H)-one. The process typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, to ultimately yield the amine.

The catalytic reduction of nitroarenes is a common and efficient method. nih.govmdpi.com Various catalytic systems, often employing metals like palladium, platinum, or nickel, can be used to achieve this transformation. nih.govyoutube.com The choice of catalyst and reaction conditions can sometimes allow for the selective formation of intermediate products like N-aryl hydroxylamines. nih.govmdpi.com For instance, the use of silver nanoparticles (AgNPs) as a catalyst with NaBH4 as the reducing agent has been shown to produce aryl amines, while using NH3BH3 can lead to the formation of N-aryl hydroxylamines. nih.gov

Kinetic studies on the reduction of nitroarenes have indicated that the presence of electron-withdrawing substituents on the aromatic ring generally increases the reaction rate. nih.gov This suggests that the reduction of this compound to 1-Aminophenanthridin-6(5H)-one should be a facile process.

Table 1: Common Catalytic Systems for Nitroarene Reduction

| Catalyst | Reducing Agent | Typical Product | Reference |

| Pd/C | H₂ | Arylamine | nih.gov |

| Sn/HCl | - | Arylamine | youtube.com |

| Ag/TiO₂ | NaBH₄ | Arylamine | nih.gov |

| Ag/TiO₂ | NH₃BH₃ | N-Aryl hydroxylamine | nih.gov |

| Fe/Acetic Acid | - | Arylamine | youtube.com |

Electrophilic and Nucleophilic Substitution Reactions on the Phenanthridinone System

The electronic nature of the phenanthridinone core, further modulated by the nitro group, dictates its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The phenanthridinone ring system is generally electron-deficient. The presence of the strongly deactivating nitro group at the 1-position further reduces the electron density of the aromatic rings, making electrophilic aromatic substitution reactions challenging. Such reactions would require harsh conditions and are expected to proceed much slower than on benzene. libretexts.org If an electrophilic substitution were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group and the carbonyl function activates the phenanthridinone nucleus for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This type of reaction is facilitated by the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comnih.gov The nitro group is particularly effective at stabilizing this intermediate when it is positioned ortho or para to the leaving group. youtube.com In this compound, a suitable leaving group at positions 2 or 4 would be readily displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism. youtube.com

Cycloaddition and Rearrangement Reactions Involving the this compound Core

The extended π-system of the phenanthridinone core suggests the possibility of participating in cycloaddition reactions, although specific examples involving this compound are not extensively documented.

Diels-Alder Reaction: The phenanthridinone skeleton can be synthesized via Diels-Alder reactions. For instance, 2(1H)-quinolones bearing an electron-withdrawing group can act as dienophiles in reactions with 1,3-butadiene (B125203) derivatives to form functionalized phenanthridinones. nih.govnih.gov This suggests that the phenanthridinone core itself, or its derivatives, could potentially act as a dienophile in [4+2] cycloadditions, particularly when activated by electron-withdrawing groups.

1,3-Dipolar Cycloaddition: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.gov The double bonds within the phenanthridinone system of this compound could potentially act as dipolarophiles, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. chesci.com The success of such reactions would depend on the relative energies of the frontier molecular orbitals of the reactants.

Rearrangement Reactions: Photochemical rearrangements of enones and other unsaturated systems are well-known. baranlab.org While specific photochemical rearrangements of this compound have not been detailed, the presence of the α,β-unsaturated ketone-like functionality within the phenanthridinone structure suggests that it could be susceptible to such transformations under photochemical conditions.

Photochemical and Electrochemical Transformations of this compound

The interaction of this compound with light or electric current can induce unique chemical transformations.

Photochemical Transformations: The synthesis of phenanthridinones can be achieved through photoinduced intramolecular annulation of N-phenylbenzamides. researchgate.net This highlights the potential for photochemical reactions involving the phenanthridinone core. The nitro group itself can also participate in photochemical reactions. The specific photochemical behavior of this compound would likely involve transformations of both the nitro group and the heterocyclic system.

Electrochemical Transformations: The electrochemical reduction of nitroaromatic compounds is a well-studied area. dtic.milnih.gov The reduction can proceed through various intermediates and the final products can be controlled by the reaction conditions. rsc.org For instance, the electrochemical reduction of nitrobenzene (B124822) can yield aniline. nih.gov It is plausible that this compound could be electrochemically reduced to 1-Aminophenanthridin-6(5H)-one. The electrochemical synthesis of phenanthridin-6-ones has also been reported, proceeding via an anodic N,C bond formation. The mechanism involves the generation of amidyl radicals.

Detailed Reaction Mechanisms of this compound Formation and Transformation

Understanding the mechanisms of formation and transformation of this compound is crucial for controlling its synthesis and reactivity.

Formation Mechanism: The synthesis of the phenanthridinone skeleton can be achieved through various methods, including palladium-catalyzed intramolecular C-H arylation. A plausible mechanism for the formation of N-substituted phenanthridinones involves a catalytic cycle with a palladium catalyst. researchgate.net Another approach involves the palladium-catalyzed annulation of N-substituted 2-bromobenzamides with 2-bromobenzoic acids, which may proceed through an aryne intermediate. acs.org The nitration of the phenanthridinone core would likely follow the standard mechanism of electrophilic aromatic substitution, involving the formation of a nitronium ion and its subsequent attack on the aromatic ring. rsc.org

Transformation Mechanisms:

Reduction of the Nitro Group: The mechanism of catalytic hydrogenation of nitroarenes typically involves the stepwise reduction on the catalyst surface, proceeding through nitroso and hydroxylamine intermediates. mdpi.com

Nucleophilic Aromatic Substitution: The mechanism of SNAr reactions on the this compound core would involve the initial attack of a nucleophile to form a resonance-stabilized Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic system and onto the nitro group. The subsequent departure of the leaving group restores the aromaticity of the ring.

Theoretical and Computational Studies of 1 Nitrophenanthridin 6 5h One

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies detailing the quantum chemical calculations for 1-Nitrophenanthridin-6(5H)-one were identified. Theoretical investigations using methods like Density Functional Theory (DFT) would be essential to determine the molecule's electronic structure, stability, and thermodynamic properties.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for predicting a molecule's reactivity. For this compound, such an analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, would provide insights into the molecule's kinetic stability and electronic excitation properties. However, no published data for these parameters for this compound could be found.

The distribution of electron density and the resulting molecular electrostatic potential (MEP) are critical for understanding intermolecular interactions. An MEP map for this compound would visualize the electron-rich and electron-poor regions, which is vital for predicting how the molecule might interact with biological targets. The electron-withdrawing nature of the nitro group would be expected to significantly influence the charge distribution across the aromatic system, but specific calculated values and maps are not available.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could provide valuable information on the conformational flexibility of this compound and its behavior in different solvent environments. Such simulations would help to understand how the molecule might adapt its shape to fit into a receptor's active site. At present, no such conformational analyses or MD simulation studies for this specific compound have been reported in the scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is a powerful tool for understanding potential metabolic transformations or for designing synthetic routes. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. For this compound, this could for example elucidate the mechanism of its potential reduction or other biotransformations. This area of research remains unexplored for this compound.

Spectroscopic Property Prediction from Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic properties, which can aid in the structural characterization of new compounds. Theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions for this compound would be highly beneficial for its unambiguous identification and for interpreting experimental spectra. Unfortunately, no such computational spectroscopic data has been published.

Non-Covalent Interactions and Intermolecular Forces in Condensed Phases

The behavior of this compound in a solid state or in solution is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Computational studies are essential to quantify these interactions and to understand the crystal packing or solvation of the molecule. This information is fundamental for drug formulation and materials design, yet it is not available for this compound.

Investigation of Biochemical and Molecular Interactions of 1 Nitrophenanthridin 6 5h One

In Vitro Enzyme Interaction Studies and Mechanism of Action (e.g., PARP-1 inhibition)

Phenanthridinone derivatives are recognized for their ability to inhibit poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for cellular processes like DNA repair. nih.gov 6(5H)-Phenanthridinone, the parent compound of 1-Nitrophenanthridin-6(5H)-one, is a known potent inhibitor of PARP-1. medchemexpress.com The mechanism of PARP inhibitors generally involves competition with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for signaling and recruiting DNA repair machinery to sites of DNA damage. youtube.comyoutube.com

A critical aspect of the mechanism for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP-1 but also stabilizes the PARP-1-DNA complex. springermedizin.dedrugtargetreview.com This trapping prevents the timely release of PARP-1 from the DNA, leading to stalled replication forks and the formation of cytotoxic double-strand breaks, particularly in cancer cells with pre-existing defects in DNA repair pathways like those involving BRCA1/2 mutations. nih.govresearchtopractice.com This concept is known as synthetic lethality. researchtopractice.com While specific inhibitory concentrations (IC50) for this compound are not widely reported in publicly available literature, its structural similarity to known PARP inhibitors suggests it likely operates through a similar mechanism of competitive inhibition and potential PARP trapping. Further enzymatic assays are required to quantify its specific potency and trapping efficiency.

Nucleic Acid Binding and Intercalation Mechanisms

The planar, polycyclic, and aromatic structure of phenanthridine (B189435) derivatives makes them prime candidates for interaction with nucleic acids, primarily through intercalation. beilstein-journals.orgwikipedia.org Intercalation involves the insertion of these flat molecules between the base pairs of a DNA double helix. wikipedia.org This process can lead to structural distortions in the DNA, such as unwinding and lengthening of the strand, which can interfere with DNA replication and transcription. nih.gov

Studies on various phenanthridine derivatives have demonstrated their DNA binding capabilities. beilstein-journals.orgnih.gov For instance, the well-known intercalator ethidium (B1194527) bromide is a phenanthridine derivative. beilstein-journals.org Modifications to the phenanthridine core can influence both the affinity and specificity of nucleic acid binding. The introduction of a nitro group, as in this compound, is expected to modulate these binding properties. Research on nitroimidazole-linked phenanthridines has shown that such compounds can effectively bind to DNA. nih.gov The binding affinity of these compounds was found to be significant, with binding constants in the range of 1 x 10^5 to 6 x 10^5 M^-1. nih.gov It is plausible that this compound also intercalates into DNA, a hypothesis that could be confirmed through techniques like spectrophotometric titrations, circular dichroism, and viscometry.

| Compound Class | Interaction with Nucleic Acids | Reported Binding Constants (K) |

| Phenanthridine derivatives | Intercalation between DNA base pairs. beilstein-journals.orgwikipedia.org | Not broadly available for all derivatives. |

| Nitroimidazole-linked phenanthridines | DNA binding. nih.gov | ~ 1 x 10^5 to 6 x 10^5 M^-1. nih.gov |

| N10-alkylated 2-bromoacridones | DNA binding. researchgate.net | 0.3 to 3.9 × 10^5 M−1. researchgate.net |

Protein Binding Affinities and Ligand-Receptor Docking Simulations

The biological activity of this compound is intrinsically linked to its ability to bind to target proteins. As a likely PARP-1 inhibitor, its primary binding partner would be the PARP-1 enzyme. The binding affinity for this interaction is a critical determinant of its inhibitory potency.

Cellular Permeability and Subcellular Localization Studies (non-clinical)

For a compound to exert its biological effect, it must first cross the cell membrane and reach its intracellular target. Therefore, understanding the cellular permeability and subcellular localization of this compound is crucial. Non-clinical in vitro studies using cell lines are typically employed for this purpose.

The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, play a significant role in its ability to permeate cell membranes. The uptake of small molecules can occur through various mechanisms, including passive diffusion and active transport. Studies on other small molecules and nanoparticles have shown that they can be internalized through processes like endocytosis and subsequently localize to specific subcellular compartments such as endosomes and lysosomes. rsc.orgdtu.dk For instance, studies with certain porphyrins have shown their localization to lysosomes. nih.gov Given that PARP-1 is a nuclear enzyme, for this compound to be an effective PARP-1 inhibitor in a cellular context, it must not only be cell-permeable but also able to reach the nucleus. Fluorescence microscopy techniques, potentially using a fluorescently tagged version of the compound or relying on its intrinsic fluorescence, could be utilized to visualize its uptake and distribution within cells.

Modulation of Specific Biochemical Pathways at the Molecular Level

The inhibition of PARP-1 by this compound is expected to have significant downstream effects on various biochemical pathways. The primary pathway affected is DNA damage repair. nih.gov By inhibiting PARP-1, the compound would disrupt the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. nih.gov

In cells with compromised homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of BER by a PARP inhibitor leads to the accumulation of unrepaired single-strand breaks. researchtopractice.com During DNA replication, these breaks can be converted into more lethal double-strand breaks, which the HR-deficient cells cannot efficiently repair, ultimately leading to cell death through synthetic lethality. nih.govresearchtopractice.com

Derivatives and Analogues of 1 Nitrophenanthridin 6 5h One: Structure Reactivity and Structure Interaction Relationship Studies

Design and Synthesis of Chemically Modified 1-Nitrophenanthridin-6(5H)-one Analogues

The design of analogues of this compound is fundamentally guided by the desire to modulate the chemical and physical properties of the core structure. The strategic placement of the nitro group at the 1-position significantly influences the electron density distribution across the tricyclic system, making it a key anchor point for synthetic modifications. The synthesis of these analogues typically relies on established methods for constructing the phenanthridinone skeleton, which are then adapted to accommodate the specific requirements of the nitro-substituted precursors.

Key synthetic strategies often involve intramolecular cyclization reactions of appropriately substituted N-phenyl-2-nitrobenzamides. The choice of reaction conditions, including the use of catalysts and aprotic solvents, is critical to achieving good yields and preventing unwanted side reactions that can be promoted by the presence of the strongly electron-withdrawing nitro group. While specific literature on the synthesis of a wide array of this compound analogues is not abundant, the general principles of phenanthridinone synthesis provide a robust framework. These methods include palladium-catalyzed intramolecular C-H arylation and photo-induced cyclizations, which offer pathways to the core structure.

Systematic Variation of Substituents on the Phenanthridinone Core and Nitro Group

While comprehensive studies detailing a large library of this compound analogues are limited in the public domain, research on related phenanthridinones provides valuable insights. For instance, studies on substituted 5(H)phenanthridin-6-ones as poly(ADP-ribose)polymerase-1 (PARP1) inhibitors have shown that the nature and position of substituents significantly impact inhibitory potency. nih.gov Although not specific to the 1-nitro isomer, these findings underscore the importance of substituent variation in tuning the biological activity of the phenanthridinone scaffold.

Modification of the nitro group itself, for instance, through its reduction to an amino group, represents another avenue for creating analogues with drastically different properties. The resulting 1-aminophenanthridin-6(5H)-one can serve as a versatile intermediate for further functionalization, allowing for the introduction of a wide array of substituents via amide bond formation or other coupling reactions.

Elucidation of Structure-Reactivity Relationships in Chemical Transformations

The presence of the nitro group at the 1-position profoundly influences the chemical reactivity of the phenanthridinone core. As a potent electron-withdrawing group, it deactivates the aromatic ring to which it is attached towards electrophilic substitution, while activating it towards nucleophilic aromatic substitution, particularly at the ortho and para positions. This electronic effect is a key determinant in planning chemical transformations of this compound.

For example, the reduction of the nitro group to an amine is a common transformation that dramatically alters the reactivity of the molecule. The resulting amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, opening up new avenues for functionalization that are not accessible with the parent nitro compound. The conditions required for this reduction must be carefully chosen to avoid modification of the lactam functionality within the phenanthridinone core.

Furthermore, the lactam nitrogen (N-5) can be a site for alkylation or acylation, introducing another point of diversity. The reactivity of this position can be subtly influenced by the electronic effects of substituents on the aromatic rings, including the 1-nitro group.

Correlation of Structural Features with Biochemical Interaction Profiles (non-clinical context)

In a non-clinical context, the structural features of this compound analogues are correlated with their ability to interact with various biomolecules, such as enzymes and nucleic acids. The planar, tricyclic core of the phenanthridinone scaffold makes it an attractive candidate for intercalation into DNA or for binding to the active sites of enzymes that recognize flat aromatic systems.

While specific biochemical interaction data for this compound is scarce, studies on other phenanthridinone derivatives offer valuable parallels. For example, certain substituted phenanthridinones have been investigated as inhibitors of enzymes like PARP1 and HIV-1 integrase. In these studies, the specific substitution pattern on the phenanthridinone ring system was found to be crucial for binding affinity and inhibitory activity. For instance, in the case of HIV-1 integrase inhibitors, the polarity of the phenanthridinone system was suggested to influence inhibitory activity. rsc.org

Below is a hypothetical data table illustrating the kind of data that would be generated in such a study, based on research on related compounds.

Table 1: Hypothetical Biochemical Interaction Profile of this compound Analogues

| Compound ID | Substituent at C-8 | Target | Binding Affinity (Kd, µM) |

| NPO-1 | H | Target A | 5.2 |

| NPO-2 | OCH3 | Target A | 2.8 |

| NPO-3 | Cl | Target A | 7.1 |

| NPO-4 | NH2 | Target A | 1.5 |

| NPO-1 | H | Target B | > 100 |

| NPO-2 | OCH3 | Target B | 85.3 |

| NPO-3 | Cl | Target B | > 100 |

| NPO-4 | NH2 | Target B | 45.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Molecular Probes based on this compound Scaffold

The intrinsic fluorescence of the phenanthridinone core makes it an appealing scaffold for the development of molecular probes. By attaching specific recognition moieties or environmentally sensitive groups to the this compound framework, it is theoretically possible to create probes that signal the presence of certain analytes or changes in their microenvironment through a change in their fluorescence properties.

The nitro group itself can act as a fluorescence quencher. Therefore, a common strategy for designing "turn-on" fluorescent probes involves the chemical transformation of the nitro group in the presence of a specific analyte. For example, a probe could be designed where the nitro group is reduced to a highly fluorescent amino group by a specific enzyme or chemical species, leading to a significant increase in fluorescence intensity.

While there are no specific examples in the literature of molecular probes based on the this compound scaffold, the principles of probe design are well-established. The synthesis of such probes would involve the chemical modification of the core structure to incorporate a reactive site that can selectively interact with the target of interest, leading to a measurable optical response.

Emerging Research Areas and Future Perspectives for 1 Nitrophenanthridin 6 5h One

Potential as Scaffolds for Novel Chemical Reagents or Catalysts

The unique electronic and structural features of 1-Nitrophenanthridin-6(5H)-one make it an intriguing candidate for development as a scaffold for novel chemical reagents and catalysts. The electron-deficient nature of the aromatic system, induced by the nitro group, can be harnessed for various applications.

Key Potential Applications:

Organocatalysis: The phenanthridinone backbone, functionalized with appropriate catalytic moieties, could serve as a rigid and tunable platform for asymmetric catalysis. The nitro group can modulate the electronic environment of the catalytic site, potentially influencing the stereoselectivity and efficiency of reactions.

Ligand Development: The nitrogen and oxygen atoms within the phenanthridinone core, along with the potential for further functionalization, make it a candidate for the design of novel ligands for transition metal catalysis. The electronic properties imparted by the 1-nitro group could fine-tune the coordination properties of the resulting metal complexes, impacting their catalytic activity.

Redox-Active Systems: The nitro group is a well-known redox-active functional group. This property could be exploited in the design of new redox mediators or catalysts for specific chemical transformations.

While direct catalytic applications of this compound have not yet been extensively reported, the broader class of phenanthridine (B189435) derivatives has shown promise, suggesting a fertile ground for future investigations. beilstein-journals.org

Exploration in Materials Science or Optoelectronic Applications

The photophysical properties of aromatic and heterocyclic compounds are of great interest for applications in materials science and optoelectronics. The extended π-system of the phenanthridinone core, coupled with the electronic perturbation of the nitro group, suggests that this compound may possess interesting optical and electronic properties.

Theoretical studies on the parent phenanthrene (B1679779) molecule have shown that the introduction of a nitro group significantly affects its electronic properties, leading to a decrease in the HOMO-LUMO energy gap. yu.edu.joresearchgate.net This suggests that this compound could exhibit red-shifted absorption and emission spectra compared to the unsubstituted phenanthridinone.

Potential Applications in Materials Science:

| Application Area | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | As a component in the emissive or charge-transport layers. The nitro group could influence the emission color and charge-carrying capabilities. |

| Organic Photovoltaics (OPVs) | As an electron-acceptor material due to the electron-withdrawing nature of the nitro group. |

| Non-Linear Optical (NLO) Materials | The combination of an electron-donating lactam group and an electron-withdrawing nitro group on the same π-conjugated system could lead to significant NLO properties. |

| Fluorescent Probes | The photophysical properties of the scaffold could be modulated by its environment, making it a potential platform for the development of chemical sensors. rsc.orgacs.org |

Further experimental and computational studies are necessary to fully elucidate the photophysical and electronic properties of this compound and its derivatives to realize their potential in these advanced applications. nih.gov

Advancements in High-Throughput Synthesis and Derivatization Methodologies

The exploration of the full potential of this compound and its analogues hinges on the development of efficient and versatile synthetic methodologies. Recent years have seen significant progress in the synthesis of the phenanthridinone core, with several methods being amenable to high-throughput synthesis and the generation of compound libraries. nih.govnih.govnih.govnih.gov

Modern Synthetic Approaches for Phenanthridinone Scaffolds:

| Synthetic Strategy | Description | Key Advantages |

| Palladium-Catalyzed C-H Activation/Annulation | Direct coupling of substituted benzamides with aryl partners, often involving C-H bond activation, to construct the phenanthridinone skeleton. acs.orgrsc.orgresearchgate.net | High atom economy, good functional group tolerance, and potential for late-stage functionalization. |

| Photoredox Catalysis | Utilizes visible light to initiate radical cyclization reactions, offering a mild and environmentally friendly approach to the phenanthridinone core. nih.gov | Mild reaction conditions, high functional group tolerance, and access to unique reactivity. |

| Aryne-Mediated Reactions | The in-situ generation of aryne intermediates followed by trapping with appropriate precursors to form the phenanthridinone ring system. nih.gov | Rapid construction of the core structure and access to diverse substitution patterns. |

These advanced synthetic methods can be adapted for high-throughput screening (HTS) platforms, enabling the rapid generation and evaluation of large libraries of this compound derivatives. nih.govnih.govstanford.eduthermofisher.com This approach is crucial for identifying compounds with optimized properties for specific applications, such as biological activity or materials performance.

Unexplored Mechanistic Pathways and Novel Chemical Transformations

The reactivity of this compound is expected to be rich and complex, offering opportunities to uncover novel mechanistic pathways and chemical transformations. The interplay between the lactam functionality, the extended aromatic system, and the strongly electron-withdrawing nitro group can lead to unique chemical behavior.

Potential Areas of Mechanistic Exploration:

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong activating group for SNAr reactions, potentially allowing for the introduction of a wide range of nucleophiles at positions ortho and para to the nitro group. The regioselectivity of such reactions on the complex phenanthridinone scaffold would be a key area of investigation.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then serve as a handle for further derivatization. This transformation opens up a vast chemical space for creating new analogues with potentially different biological and physical properties.

Photochemistry: Aromatic nitro compounds are known to undergo a variety of photochemical reactions. acs.org The photoreduction or photosubstitution of this compound could provide access to novel structures and reactive intermediates.

Radical Reactions: The electron-deficient nature of the molecule may influence its reactivity towards radical species, potentially leading to novel C-H functionalization or addition reactions. researchgate.net

Detailed mechanistic studies, combining experimental and computational approaches, will be essential to understand and exploit the full synthetic potential of this molecule. researchgate.netescholarship.orgresearchgate.net

Integration with Advanced Analytical Techniques for Deeper Characterization

A thorough understanding of the structure, purity, and properties of this compound and its derivatives requires the application of advanced analytical techniques.

Key Analytical Methods for Characterization:

| Analytical Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of newly synthesized derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the unambiguous assignment of all proton and carbon signals. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are crucial for complex derivatives. |

| X-ray Crystallography | Provides definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. |

| High-Performance Liquid Chromatography (HPLC) | Essential for assessing the purity of synthesized compounds and for the separation of isomers. Chiral HPLC can be used to resolve enantiomers of derivatized products. libretexts.orgnih.gov |

| UV-Vis and Fluorescence Spectroscopy | To characterize the photophysical properties, including absorption and emission maxima, and quantum yields, which are critical for materials science applications. |

| Cyclic Voltammetry (CV) | To investigate the electrochemical properties, such as redox potentials, which are relevant for applications in catalysis and as redox-active materials. |

The integration of these techniques will provide a comprehensive picture of the structure-property relationships for this class of compounds, guiding the design of new molecules with tailored functionalities.

Challenges and Opportunities in Targeted Chemical Modification and Functionalization

While the potential of this compound is significant, there are challenges that need to be addressed to fully realize its utility. These challenges, however, also present exciting opportunities for chemical innovation.

Challenges and Corresponding Opportunities:

Challenge: Regioselective functionalization of the phenanthridinone core can be difficult due to the presence of multiple reactive sites.

Opportunity: The development of novel directing groups and catalytic systems that can achieve high regioselectivity in C-H functionalization and other reactions. hw.ac.uk

Challenge: The strong electron-withdrawing nature of the nitro group can deactivate the aromatic rings towards certain electrophilic substitution reactions.

Opportunity: The exploration of alternative reaction pathways, such as nucleophilic or radical reactions, to introduce functional groups onto the scaffold. nih.gov

Challenge: The synthesis of specific isomers of substituted phenanthridinones can be complex, often requiring multi-step sequences.

Opportunity: The design of more convergent and efficient synthetic strategies that allow for the controlled assembly of the substituted phenanthridinone core from readily available starting materials. nih.govnih.gov

Overcoming these challenges through innovative synthetic and catalytic methods will be key to unlocking the full potential of this compound as a versatile building block in medicinal chemistry, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Nitrophenanthridin-6(5H)-one, and what are their critical optimization parameters?

- Methodological Answer : The palladium-catalyzed cyclization of substituted benzamides is a key synthetic route. For example, substituting bromobenzamide precursors under Pd catalysis yields phenanthridinone derivatives with >75% efficiency. Critical parameters include catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (e.g., XPhos), and reaction temperature (80–100°C). Alternative routes involve nitration of phenanthridin-6(5H)-one using mixed acid systems (HNO₃/H₂SO₄), requiring precise stoichiometry to avoid over-nitration .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- NMR Spectroscopy : Analyze aromatic proton environments (e.g., δ 8.6–7.2 ppm for fused rings) and carbonyl signals (δ ~160–165 ppm) .

- X-ray Crystallography : Resolve bond angles and confirm nitro-group positioning (e.g., dihedral angles <10° for planar structures) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 225.0903 for C₁₃H₈N₂O₂) .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

- Methodological Answer : Key properties include:

- Solubility : Limited in polar solvents (e.g., ~2 mg/mL in DMSO), necessitating sonication for dissolution.

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.

- Hydrogen Bonding : Acceptors = 2, donors = 0 (per InChIKey: RZFVLEJOHSLEFR), influencing interactions in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during characterization of nitro-substituted phenanthridinones?

- Methodological Answer : Contradictions (e.g., ambiguous NOE correlations in NMR) require:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers around the nitro group).

- DFT Calculations : Compare computed vs. experimental IR/Raman spectra to validate tautomeric forms.

- Single-Crystal X-ray Diffraction : Definitive proof of regiochemistry (e.g., nitro group at C1 vs. C3) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C4 to enhance electrophilic reactivity.

- Biological Assays : Test cytotoxicity (e.g., IC₅₀ in HeLa cells) and compare with parent compound.

- Computational Docking : Map nitro group interactions with ATP-binding pockets (e.g., kinase targets) using AutoDock Vina .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-Response Validation : Use ≥3 independent replicates and Hill slope analysis to confirm EC₅₀/IC₅₀ consistency.

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 5-nitropyridinone derivatives) to identify trends .

Q. What experimental designs are optimal for probing the mechanism of action in cellular systems?

- Methodological Answer :

- Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., PARP-1) via fluorescence polarization.

- Gene Knockdown : Use siRNA to silence suspected targets (e.g., AMPK) and assess rescue of phenotype.

- Metabolomic Profiling : Track ATP/ADP ratios via LC-MS to evaluate metabolic disruption .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., European Journal of Medicinal Chemistry) over patents for reproducible synthetic protocols .

- Data Reproducibility : Document reaction conditions exhaustively (e.g., degassing steps, solvent batch numbers) .

- Ethical Citation : Use tools like ChemDraw for structure reproducibility and cite CAS registry numbers (e.g., 1015-89-0) for unambiguous compound identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.